Bienvenue dans la boutique en ligne BenchChem!

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one

Physicochemical profiling Formulation compatibility Pre-formulation screening

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1), also known as 6-hydroxy-1-methylpyrimidine-2,4-dione, is a heterocyclic small molecule (C5H6N2O3, MW 142.11) belonging to the dihydropyrimidinone class. Its core structure—a pyrimidine ring bearing a methyl group at N-3 and hydroxyl groups at C-2 and C-6—enables a specific enol-oxo tautomeric state that distinguishes it from its fully oxidized 1-methylbarbituric acid counterpart.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
CAS No. 882872-13-1
Cat. No. B1604713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one
CAS882872-13-1
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)NC1=O)O
InChIInChI=1S/C5H6N2O3/c1-7-4(9)2-3(8)6-5(7)10/h2,9H,1H3,(H,6,8,10)
InChIKeyHUMSUAIRAJXARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1): Sourcing Guide for a Differentiated Pyrimidine Scaffold


2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1), also known as 6-hydroxy-1-methylpyrimidine-2,4-dione, is a heterocyclic small molecule (C5H6N2O3, MW 142.11) belonging to the dihydropyrimidinone class . Its core structure—a pyrimidine ring bearing a methyl group at N-3 and hydroxyl groups at C-2 and C-6—enables a specific enol-oxo tautomeric state that distinguishes it from its fully oxidized 1-methylbarbituric acid counterpart. The compound is explicitly cataloged as an Alogliptin-related impurity (Impurity 79) in pharmaceutical reference standards , a designation that imposes rigorous identity and purity specifications not satisfied by generic pyrimidine analogs. This dual identity—as a tautomerically distinct scaffold and a named pharmacopoeial impurity—creates selection criteria that extend beyond simple structural similarity, making the procurement of the precisely specified CAS number essential for methods requiring regulatory traceability.

Why Generic 'Methyl-Pyrimidinedione' Substitution Fails for 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1)


Attempting to substitute 2,6-dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one with other C5H6N2O3 isomers or N-methyl pyrimidine derivatives introduces three critical failure points. First, the tautomeric state is structurally encoded: the compound exists as the enol-oxo tautomer (6-hydroxy-1-methylpyrimidine-2,4-dione), whereas 1-methylbarbituric acid (CAS 2565-47-1) is the tri-keto tautomer (1-methylpyrimidine-2,4,6-trione) . Different tautomers exhibit distinct hydrogen-bonding patterns, reactivity, and spectroscopic signatures, directly affecting synthetic yield and analytical accuracy. Second, the specific hydroxylation pattern governs solubility; computed aqueous solubility for CAS 882872-13-1 is approximately 8.3 × 10⁴ mg/L (≈ 585 mM) , while 1-methylbarbituric acid is reported as only slightly soluble . Finally, for users operating in GMP or ANDA environments, only the explicitly registered CAS number satisfies the impurity-marker designation (e.g., Alogliptin Impurity 79) . A generic analog lacking this regulatory lineage cannot support method validation, stability studies, or quality control applications where the compound's identity must match a registered impurity profile.

Quantitative Differentiation Evidence for 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1) vs. Closest Analogs


Aqueous Solubility Advantage over the Tri-Keto Tautomer (1-Methylbarbituric Acid)

A key differentiator for procurement is aqueous solubility. The target compound (CAS 882872-13-1) exhibits a computed water solubility of ~8.33 × 10⁴ mg/L at 25 °C . In contrast, its tri-keto tautomer 1-methylbarbituric acid (CAS 2565-47-1) is described as only 'slightly soluble' . This large disparity (at least two orders of magnitude) stems from the enol-hydroxyl group at C-6, which provides an additional hydrogen-bond donor/acceptor motif compared to the fully carbonyl-substituted ring. For applications requiring aqueous reaction conditions—such as bioconjugation, enzyme assays, or direct HPLC injection without organic co-solvents—this solubility advantage directly reduces sample preparation complexity and enhances reproducibility.

Physicochemical profiling Formulation compatibility Pre-formulation screening

Regulatory-Specific Impurity Designation: Alogliptin Impurity 79

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1) is explicitly cataloged as Alogliptin Impurity 79 in pharmaceutical reference standard databases . This designation is absent for the tri-keto tautomer 1-methylbarbituric acid (CAS 2565-47-1), which is instead associated with Trelagliptin impurity profiling , and for 6-amino-3-methyl-3,4-dihydropyrimidin-4-one (CAS 1122-46-9), which lacks any DPP-4 inhibitor impurity listing . The specific mapping of CAS 882872-13-1 to Alogliptin means that analytical methods developed for Alogliptin and its related substances require this exact compound as a reference standard. Using a different tautomer or analog compromises retention-time matching, MS fragmentation patterns, and regulatory audit compliance.

Pharmaceutical impurity profiling Regulatory reference standards ANDA method validation

Tautomeric Differentiation: Enol-Oxo vs. Tri-Keto Form Impacts Reactivity and Spectroscopic Identity

2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one adopts the enol-oxo tautomeric form (6-hydroxy-1-methylpyrimidine-2,4-dione) as its dominant species , whereas 1-methylbarbituric acid (CAS 2565-47-1) exists as the tri-keto tautomer (1-methylpyrimidine-2,4,6-trione) . This tautomeric difference is not interchangeable: the enol form at C-6 provides a nucleophilic site amenable to O-alkylation and acylation reactions, while the tri-keto form directs electrophilic attack to the C-5 methylene position. Spectroscopically, the two forms exhibit distinct UV λmax, ¹H-NMR shifts (enol OH at ~11-12 ppm vs. no OH signal for the tri-keto form), and IR carbonyl stretching patterns. For synthetic laboratories using CAS 882872-13-1 as a building block, receiving the tri-keto tautomer instead of the enol-oxo form leads to divergent reaction outcomes and compromised intermediate purity profiles.

Tautomerism Structural elucidation Synthetic intermediate quality control

In Silico Pharmacokinetic Differentiation: Higher Topological Polar Surface Area and Hydrogen-Bond Donor Count

For medicinal chemistry teams performing virtual screening or lead optimization, fundamental computed molecular descriptors diverge meaningfully between the target compound and its closest analogs. CAS 882872-13-1 has a topological polar surface area (TPSA) of 69.6 Ų, two hydrogen-bond donors (HBD), and a calculated LogP (XLogP3) of −0.9 . The amino analog (6-amino-3-methyl-3,4-dihydropyrimidin-4-one, CAS 1122-46-9) has a TPSA of only 58.7 Ų and one HBD , while the tri-keto tautomer (CAS 2565-47-1) has a TPSA of approximately 63–66 Ų and one HBD. The higher TPSA and additional HBD of CAS 882872-13-1 consistently place it below the 140 Ų / 5 HBD thresholds for blood-brain barrier penetration, but with a distinct region in property space that influences solubility-permeability trade-off calculations. For library design, these computed differences mean that CAS 882872-13-1 occupies a unique position in chemical property space that cannot be replicated by analogs with fewer hydrogen-bond donors.

Drug-likeness ADME prediction Medicinal chemistry screening

Procurement-Relevant Application Scenarios for 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one (CAS 882872-13-1)


Alogliptin ANDA Method Development and QC Release Testing

For analytical laboratories supporting abbreviated new drug applications (ANDAs) for Alogliptin, CAS 882872-13-1 is the required reference standard designated as Alogliptin Impurity 79. Its procurement at ≥95% purity with a certificate of analysis enables method validation for related-substances testing per ICH Q3B guidelines. The compound's distinct enol-oxo tautomeric state ensures correct retention time alignment and MS/MS fragmentation matching in LC-MS impurity profiling methods . Substitution with 1-methylbarbituric acid (CAS 2565-47-1), which is instead linked to Trelagliptin impurities, would introduce regulatory non-compliance .

Aqueous-Phase Synthetic Chemistry and Bioconjugation

With a predicted aqueous solubility exceeding 80 g/L, CAS 882872-13-1 is suited for synthetic transformations performed in water or aqueous buffer systems without organic co-solvents. The enol-hydroxyl at C-6 serves as a nucleophilic handle for O-acylation, O-alkylation, or phosphitylation reactions under mild aqueous conditions, while the C-2 hydroxyl and ring N-1 participate in metal-chelation or hydrogen-bond-directed catalysis . This high water compatibility distinguishes it from the only slightly soluble 1-methylbarbituric acid tautomer, which typically requires DMSO or methanol as a co-solvent for dissolution .

Medicinal Chemistry Library Design and ADME-Targeted Scaffold Exploration

The target compound's computed TPSA of 69.6 Ų and two hydrogen-bond donors position it in a favorable region of drug-like chemical space for oral bioavailability prediction while maintaining sufficient polarity for target engagement. Its XLogP3 of −0.9 balances hydrophilicity, making it a suitable core scaffold for fragment-based drug discovery or as a polar building block in lead optimization series where a specific TPSA increment is needed . The 6-amino analog (TPSA 58.7 Ų, HBD 1) occupies a different polarity region, so the two scaffolds are not interchangeable in property-driven library enumeration .

Reliable Reference Standard for Tautomer-Specific Method Development

Because CAS 882872-13-1 exists as the enol-oxo tautomer (6-hydroxy-1-methylpyrimidine-2,4-dione) rather than the tri-keto form, NMR and IR method development laboratories can use this compound as a structural reference for distinguishing hydroxyl-substituted pyrimidine tautomers. Its characteristic spectroscopic signatures—including the enol OH resonance in ¹H-NMR—provide a benchmark for quantifying tautomeric ratios in solution . This application requires the precisely specified CAS number, as the tri-keto form (CAS 2565-47-1) yields different spectroscopic outputs that cannot serve as a surrogate for the enol-oxo tautomer .

Quote Request

Request a Quote for 2,6-Dihydroxy-3-methyl-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.